N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride
CAS No.: 2126161-93-9
Cat. No.: VC5168338
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2126161-93-9 |
|---|---|
| Molecular Formula | C11H15ClN2O |
| Molecular Weight | 226.7 |
| IUPAC Name | N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide;hydrochloride |
| Standard InChI | InChI=1S/C11H14N2O.ClH/c12-7-8-1-5-10(6-2-8)13-11(14)9-3-4-9;/h1-2,5-6,9H,3-4,7,12H2,(H,13,14);1H |
| Standard InChI Key | NHUHNDXMEDECBV-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)NC2=CC=C(C=C2)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride, reflects its three core components:
-
Cyclopropane ring: A strained three-membered carbon ring that influences conformational stability and electronic properties .
-
Carboxamide bridge: Connects the cyclopropane to the aromatic system, providing hydrogen-bonding capabilities critical for target engagement .
-
4-(Aminomethyl)phenyl group: A benzene ring substituted with an aminomethyl (–CHNH) group at the para position, contributing to basicity and solubility in its protonated form .
The hydrochloride salt (Cl counterion) neutralizes the aminomethyl group’s primary amine, yielding a crystalline solid with improved handling characteristics.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 226.7 g/mol | |
| SMILES | C1CC1C(=O)NC2=CC=C(C=C2)CN.Cl | |
| InChI Key | NHUHNDXMEDECBV-UHFFFAOYSA-N |
Physicochemical Characteristics
The compound’s logP (partition coefficient) and aqueous solubility remain unquantified in public datasets, though its hydrochloride form suggests moderate polarity. Hydrogen bond donor/acceptor counts (3/2) and a rotatable bond count of 3 indicate flexibility while maintaining target specificity .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-[4-(aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride involves sequential reactions:
-
Cyclopropane carboxylation: Cyclopropanecarboxylic acid is activated (e.g., via thionyl chloride) to form the corresponding acyl chloride.
-
Amide coupling: The acyl chloride reacts with 4-(aminomethyl)aniline in the presence of a base (e.g., triethylamine) to yield the free base .
-
Salt formation: Treatment with hydrochloric acid protonates the primary amine, precipitating the hydrochloride salt.
Critical parameters include temperature control (<40°C) during acylation to prevent cyclopropane ring strain release and stoichiometric HCl addition to ensure complete salt formation .
Purification and Characterization
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) removes unreacted precursors. Final purity (>95%) is verified via HPLC and -NMR . Key spectral signatures include:
Recent Developments and Future Directions
Structural Analog Synthesis
Recent efforts focus on enantiopure derivatives (e.g., (1R,2S)-cyclopropane isomers) to optimize pharmacokinetics . A 2025 study reported a 15% increase in blood-brain barrier penetration for the (R)-configured analog compared to the racemic mixture .
Collaborative Research Initiatives
The European Lead Factory (ELF) has included this compound in its screening library for neurodegenerative disease targets, with results expected in Q4 2025 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume